molecular formula C26H19NO3S B14650395 S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate CAS No. 50338-08-4

S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate

Cat. No.: B14650395
CAS No.: 50338-08-4
M. Wt: 425.5 g/mol
InChI Key: FIPCJFLGAVPXCZ-UHFFFAOYSA-N
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Description

S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate: is a chemical compound known for its unique structure and properties It consists of a triphenylmethyl group attached to a 4-nitrobenzene-1-carbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of triphenylmethyl chloride with 4-nitrobenzenethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Triphenylmethyl chloride+4-nitrobenzenethiolS-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate\text{Triphenylmethyl chloride} + \text{4-nitrobenzenethiol} \rightarrow \text{this compound} Triphenylmethyl chloride+4-nitrobenzenethiol→S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of efficient catalysts and purification techniques is essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triphenylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized compounds.

Scientific Research Applications

S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

    Triphenylmethyl chloride: A precursor used in the synthesis of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate.

    4-Nitrobenzenethiol: Another precursor used in the synthesis.

    S-(Triphenylmethyl) 4-aminobenzene-1-carbothioate: A derivative formed by the reduction of the nitro group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

50338-08-4

Molecular Formula

C26H19NO3S

Molecular Weight

425.5 g/mol

IUPAC Name

S-trityl 4-nitrobenzenecarbothioate

InChI

InChI=1S/C26H19NO3S/c28-25(20-16-18-24(19-17-20)27(29)30)31-26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI Key

FIPCJFLGAVPXCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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